molecular formula C11H13BFNO3 B1387928 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 874289-09-5

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B1387928
CAS No.: 874289-09-5
M. Wt: 237.04 g/mol
InChI Key: CAXRHKUORHQHNG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of enzyme inhibition. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues. These interactions inhibit the enzymatic activity, making this compound a potent inhibitor. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinases. By inhibiting kinase activity, this compound can alter gene expression and cellular metabolism. This compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group forms reversible covalent bonds with the active site residues of enzymes, leading to enzyme inhibition. This compound can also bind to other biomolecules, such as proteins, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These binding interactions can result in changes in protein conformation and function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. Its stability and activity may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The interactions of this compound with metabolic enzymes and cofactors are crucial for understanding its overall metabolic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells through specific transporters, where it can accumulate and exert its effects. The distribution of this compound within tissues can vary, with higher concentrations observed in target tissues such as tumors. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is a key factor in its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes acylation with pyrrolidine-1-carbonyl chloride to form 3-fluoro-4-(pyrrolidine-1-carbonyl)aniline.

    Borylation: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the aromatic ring.

The reaction conditions typically involve:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Catalyst: Palladium(II) acetate

    Base: Potassium acetate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in a solvent like THF or DMF.

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Substitution: Substituted aromatic compounds

Scientific Research Applications

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to form stable carbon-carbon bonds.

    Materials Science: The compound is employed in the development of advanced materials, including polymers and electronic materials, due to its boronic acid functionality.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Industrial Chemistry: The compound is used in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and pyrrolidine-1-carbonyl groups, making it less versatile in certain synthetic applications.

    4-Fluorophenylboronic Acid: Similar but lacks the pyrrolidine-1-carbonyl group, which can affect its reactivity and applications.

    3-Fluoro-4-(methylcarbonyl)phenylboronic Acid: Similar but with a methyl group instead of the pyrrolidine ring, which can influence its steric and electronic properties.

Uniqueness

3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidine-1-carbonyl group. These functional groups enhance its reactivity and make it suitable for a broader range of applications compared to simpler boronic acids.

This compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic organic chemistry and related fields.

Properties

IUPAC Name

[3-fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BFNO3/c13-10-7-8(12(16)17)3-4-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXRHKUORHQHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660189
Record name [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-09-5
Record name [3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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